![molecular formula C32H61NO8 B1504392 N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide CAS No. 111956-47-9](/img/structure/B1504392.png)
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Overview
Description
Scientific Research Applications
Synthesis and Surface Properties
Research into alkyl glycosides, including those with hexopyranoside moieties, has provided valuable insights into their synthesis and surface properties. The synthesis of octyl and dodecyl glycosides by reaction of an acetyl-protected glycal with octanol or dodecanol, followed by deprotection, highlights the versatility of glycoside synthesis techniques (Silva et al., 2008). These compounds' surface properties, such as adsorption and aggregation parameters, offer potential applications in developing new surfactants and detergents for industrial and biomedical use.
Biological Activities
The antimicrobial activities of alkyl glycosides against various bacteria, including Enterococcus faecalis, Bacillus cereus, and Listeria monocytogenes, indicate their potential as antimicrobial agents. Furthermore, their direct cytotoxicity and genotoxicity have been assessed, suggesting applications in evaluating the safety of chemical compounds (Silva et al., 2008).
Material Science and Luminescence
In material science, benzothiazole derivatives have been studied for their luminescent properties, with potential applications in white light emission. The synthesis and investigation of these compounds demonstrate their capability to emit bright colors upon excitation, opening avenues for their use in light-emitting devices and displays (Lu et al., 2017).
Environmental and Chemical Separation
Compounds related to the one have been evaluated for their use in environmental applications, such as the extraction of uranium and lanthanides from simulated high-level waste, demonstrating their potential in waste management and recovery of valuable materials (Ansari et al., 2009). This research highlights the role of similar compounds in developing more efficient and environmentally friendly separation technologies.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27?,29+,30?,31?,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXEEHGNKGJES-LSHBQEOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677047 | |
Record name | N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide | |
CAS RN |
111956-47-9 | |
Record name | N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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